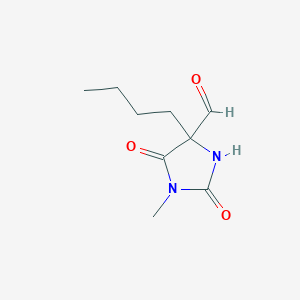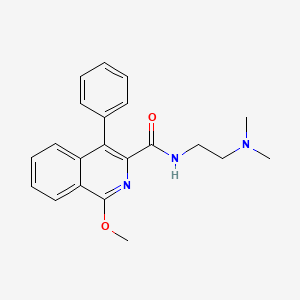
3-Isoquinolinecarboxamide, N-(2-(dimethylamino)ethyl)-1-methoxy-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isoquinolinecarboxamide, N-(2-(dimethylamino)ethyl)-1-methoxy-4-phenyl- is a complex organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 3-Isoquinolinecarboxamide, N-(2-(dimethylamino)ethyl)-1-methoxy-4-phenyl- typically involves multi-step organic reactions. One common method includes the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials under acidic conditions . Industrial production methods may involve catalytic processes to enhance yield and purity while minimizing environmental impact .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
3-Isoquinolinecarboxamide, N-(2-(dimethylamino)ethyl)-1-methoxy-4-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds include other isoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective properties.
Papaverine: Used as a vasodilator in medical applications.
Berberine: Exhibits antimicrobial and anti-inflammatory activities.
3-Isoquinolinecarboxamide, N-(2-(dimethylamino)ethyl)-1-methoxy-4-phenyl- is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity .
Propiedades
Número CAS |
78945-78-5 |
|---|---|
Fórmula molecular |
C21H23N3O2 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-1-methoxy-4-phenylisoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H23N3O2/c1-24(2)14-13-22-20(25)19-18(15-9-5-4-6-10-15)16-11-7-8-12-17(16)21(23-19)26-3/h4-12H,13-14H2,1-3H3,(H,22,25) |
Clave InChI |
DTGPKWDUELKICH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC(=O)C1=C(C2=CC=CC=C2C(=N1)OC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


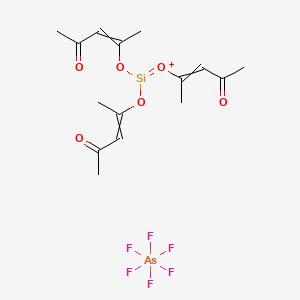
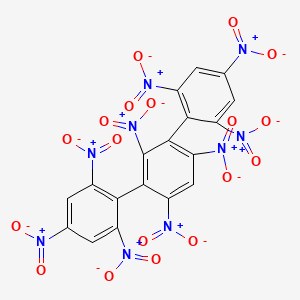


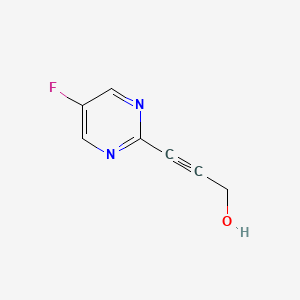
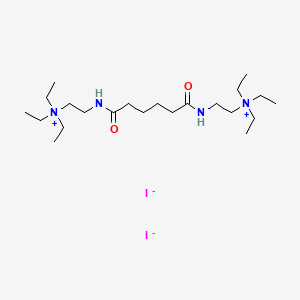

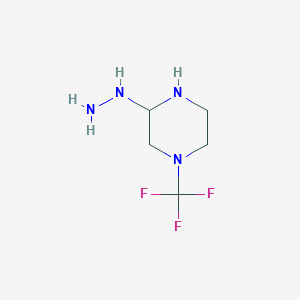

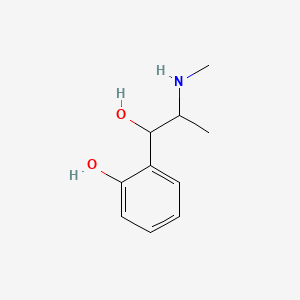
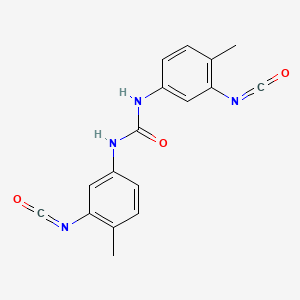
![Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-[(1-oxodecyl)amino]-, disodium salt](/img/structure/B13768804.png)
![(2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate](/img/structure/B13768808.png)
